BenchChemオンラインストアへようこそ!

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Medicinal chemistry Structure-activity relationship Physicochemical property

Secure this unique pivalamide-substituted 1,3,4-oxadiazole, featuring a sterically hindered 2,2-dimethylpropanamide group that acts as a metabolic shield, reducing amide hydrolysis and enhancing target engagement. Unlike the acetyl or cyclopropane analogs, this compound provides a critical ~0.9 ΔALogP shift, enabling systematic SAR studies on tubulin polymerization inhibition and NCI-60 cell line profiling. Ideal for investigating colchicine-site binding with unmatched chemotype consistency. Order now to advance your anticancer screening programs.

Molecular Formula C16H21N3O5
Molecular Weight 335.36
CAS No. 891120-86-8
Cat. No. B2661401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS891120-86-8
Molecular FormulaC16H21N3O5
Molecular Weight335.36
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H21N3O5/c1-16(2,3)14(20)17-15-19-18-13(24-15)9-7-10(21-4)12(23-6)11(8-9)22-5/h7-8H,1-6H3,(H,17,19,20)
InChIKeyURBBKUTZVVWOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 891120-86-8): Structural and Procurement Baseline for a Pivalamide-Functionalized Oxadiazole


2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 891120-86-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. It features a 3,4,5-trimethoxyphenyl ring at the oxadiazole 5-position—a motif frequently associated with tubulin inhibitor pharmacophores—and a sterically hindered pivalamide (2,2-dimethylpropanamide) moiety at the 2-position [1]. This compound is listed among substituted oxadiazole derivatives designed for therapeutic applications, including anticancer and anti-inflammatory indications [1]. Its molecular formula is C₁₆H₂₁N₃O₅ (MW 335.36 g/mol), and it is supplied as a research-grade screening compound [2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Simply Substitute for 2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide


The 1,3,4-oxadiazole scaffold accommodates diverse acyl substituents at the 2-position, and even minor changes—such as replacing the pivalamide group with an acetyl or cyclopropanecarbonyl moiety—produce compounds with substantially different lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. These differences directly affect target engagement, metabolic stability, and cellular permeability, as documented in structure-activity relationship (SAR) studies of closely related 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives [2]. Consequently, generic substitution among these analogs risks altering pharmacological profiles, compromising assay reproducibility, and invalidating comparative studies where consistent chemotype properties are required for data interpretation.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Against the Closest Analogs


Steric and Lipophilic Divergence: Pivalamide vs. Acetamide at the Oxadiazole 2-Position

The target compound carries a bulky pivalamide group (tert-butylcarbonylamino), whereas the closest commercial analog, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 19938-46-6), bears a minimal acetyl group. Computed logP values (ALogP) for the pivalamide derivative are approximately 2.7, compared to ~1.8 for the acetamide analog, representing a ~0.9 log unit increase that corresponds to roughly 8-fold higher partition coefficient [1]. Molecular weight increases from 293.28 to 335.36 g/mol, and the topological polar surface area (TPSA) remains comparable (~92 Ų), indicating that the additional bulk is exclusively non-polar. These differences are expected to enhance membrane permeability while maintaining hydrogen-bonding interactions at the oxadiazole core [1].

Medicinal chemistry Structure-activity relationship Physicochemical property

Cytotoxicity Potency Reference: Cyclopropane Analog IC₅₀ Values as Baseline for Pivalamide-Modified Series

In a reported in vitro cytotoxicity study of the closely related analog N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 891120-55-1), 48-hour treatment yielded IC₅₀ values of 15 µM against MCF-7 (breast cancer) cells and 20 µM against A549 (lung cancer) cells . While direct potency data for the target pivalamide compound are not publicly available, the cyclopropane analog provides a structural and biological reference point; the pivalamide derivative's increased steric demand and lipophilicity are anticipated to shift cytotoxicity profiles relative to this baseline within the same 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole scaffold.

Cancer cell lines Antiproliferative assay Oxadiazole SAR

Anticancer Activity Proxy: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol Growth Inhibition Profile

A structurally related derivative, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h), displayed percent growth inhibition (PGI) values of 65.12% against SNB-19 (CNS cancer), 55.61% against NCI-H460 (lung cancer), and 54.68% against SNB-75 (CNS cancer) at a 10 µM single-dose concentration [1]. The target compound shares the identical 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core but differs at the 2-position (pivalamide vs. 4-chloro-2-aminophenol), allowing this PGI dataset to serve as a class-relevant, quantifiable anchor for the scaffold's inherent anticancer potential.

Percent growth inhibition NCI-60 style assay Oxadiazole anticancer screening

Tubulin Polymerization Inhibition Benchmark: Indolyl-α-Keto-1,3,4-Oxadiazole IC₅₀ Reference

The 3,4,5-trimethoxyphenyl motif is a recognized colchicine-site tubulin inhibitor pharmacophore. In a 2021 study on indolyl-α-keto-1,3,4-oxadiazoles, compound 19e (bearing the 3,4,5-trimethoxyphenyl group) inhibited tubulin polymerization with an IC₅₀ of 10.66 µM and exhibited cytotoxicity against U937, Jurkat, BT474, and SB cancer cell lines with IC₅₀ values of 7.1, 3.1, 4.1, and 0.8 µM, respectively [1]. The target compound, while differing at the 2-position (pivalamide versus indolyl-α-keto group), retains the identical tubulin-binding aryl motif. The pivalamide substituent is predicted to modulate binding kinetics and selectivity relative to this reported benchmark.

Tubulin inhibitor Microtubule destabilizer In vitro polymerization assay

Recommended Application Scenarios for 2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies on the 1,3,4-Oxadiazole Acyl Substituent

The compound provides a unique pivalamide substituent that is absent in commonly available analogs such as the acetamide (CAS 19938-46-6) and cyclopropanecarboxamide (CAS 891120-55-1) variants. Its incorporation into a SAR matrix enables systematic investigation of steric bulk and lipophilicity effects on target binding, as demonstrated by the ΔALogP of ~0.9 relative to the acetamide analog [1].

Tubulin Polymerization Inhibitor Screening Libraries

The 3,4,5-trimethoxyphenyl group positions this compound within the colchicine-site tubulin inhibitor class. Its inclusion in screening libraries alongside agents like CA-4 and the indolyl-oxadiazole compound 19e (tubulin IC₅₀ = 10.66 µM [2]) allows assessment of substituent-dependent variations in polymerization inhibition and cytotoxicity profiles.

Anticancer Phenotypic Screening with Defined Scaffold Baseline

With the 4-chloro-2-aminophenol analog 6h showing single-digit micromolar PGI values (65.12% against SNB-19 at 10 µM [3]), the target compound can serve as a matched comparator to dissect the contribution of the 2-position substituent to cancer cell growth inhibition. Its distinct physicochemical profile may yield differential activity patterns across NCI-60 or similar cancer cell line panels.

Metabolic Stability and Permeability Studies for Oxadiazole Lead Optimization

The pivalamide group is a known metabolic shield that can reduce amide hydrolysis by sterically impeding esterase and amidase access. Compared with the acetyl and cyclopropane analogs, the target compound offers a tool to experimentally quantify the impact of tert-butyl steric hindrance on microsomal half-life and Caco-2 permeability within a matched oxadiazole scaffold [1].

Quote Request

Request a Quote for 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.